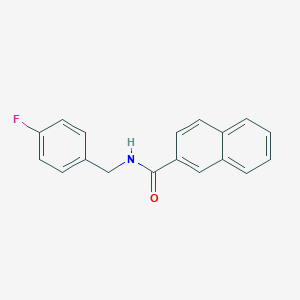

N-(4-fluorobenzyl)-2-naphthamide

Description

N-(4-Fluorobenzyl) amide derivatives are a class of compounds characterized by a benzylamine scaffold substituted with a fluorine atom at the para position, linked to diverse amide functionalities.

Properties

Molecular Formula |

C18H14FNO |

|---|---|

Molecular Weight |

279.3g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14FNO/c19-17-9-5-13(6-10-17)12-20-18(21)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,20,21) |

InChI Key |

FHWYLBUZUMSCAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences among N-(4-fluorobenzyl) amide derivatives and their analogues:

Key Observations:

Halogen Substitution :

- Replacing fluorine with chlorine (e.g., 4-chlorobenzyl in ) increases molecular weight by ~35–37 g/mol and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may enhance lipophilicity and binding to hydrophobic pockets.

- Fluorine’s electron-withdrawing effect improves metabolic stability and bioavailability in 4-fluorobenzyl derivatives .

Piperidine carboxamides () and furan carboxamides () exhibit conformational flexibility, aiding in target engagement.

Functional Groups :

- Methoxy groups (e.g., in ) improve solubility and hydrogen-bonding capacity, critical for antiviral activity .

Antiviral Activity

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ():

- Derived from fluoxetine, this compound shows enhanced pan-enterovirus inhibition by targeting host PI4K-OSBP pathways.

- The 4-methoxyphenyl group reduces cytotoxicity compared to parent compounds.

(R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide ():

- Exhibits SARS-CoV-2 inhibitory activity, likely through interaction with viral proteases or host receptors.

- The naphthyl group enhances hydrophobic interactions, while the piperidine ring provides conformational diversity.

Imaging and Bioconjugation

- N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide (): Used as a luminol derivative in PET radiochemistry for cancer imaging. The tetrahydrophthalazine backbone facilitates chelation with radiometals.

SAR Highlights

Fluorine vs. Chlorine :

- Fluorinated derivatives generally exhibit better metabolic stability and target selectivity, whereas chlorinated analogues may offer stronger hydrophobic binding .

Aromatic vs. Aliphatic Backbones :

- Aromatic systems (pyridazine, phthalazine) enhance rigidity and target affinity, while aliphatic backbones (piperidine, furan) improve solubility and pharmacokinetics .

Methoxy Substitution :

- Methoxy groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.